5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a fluorine atom and a carboxamide functional group. This compound has garnered attention in both organic chemistry and medicinal research due to its potential biological activities and applications in drug development. The molecular formula for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide is C6H5FN2O2, with a molecular weight of 156.12 g/mol.
The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several key steps:
In laboratory settings, the synthesis may require controlled conditions and the use of specific reagents and catalysts to achieve high purity and yield. For industrial production, optimization of these synthetic routes is essential to ensure cost-effectiveness and scalability.
The molecular structure of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine ring with a fluorine atom at the 5-position and a carbonyl (oxo) group at the 2-position. The carboxamide group is located at the 3-position. This arrangement contributes to its unique chemical properties.
The compound's structure can be represented as follows:
The presence of the fluorine atom enhances the compound's stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis.
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. The ability to undergo these transformations makes it a versatile building block in organic synthesis.
The mechanism of action for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide involves interaction with various molecular targets:
These interactions underline its potential therapeutic applications in treating various diseases.
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide is typically characterized by:
The chemical properties include:
These properties contribute to its utility in both laboratory research and industrial applications.
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific applications:
The compound's unique structure and reactivity make it an important subject of study for researchers aiming to develop new therapeutic agents and materials.
The 2-oxo-1,2-dihydropyridine (pyridinone) scaffold has evolved into a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity and structural mimicry of purine bases. Early drug discovery efforts recognized pyridinone derivatives as conformationally constrained bioisosteres of nucleobases, enabling targeted interactions with enzymatic sites involved in nucleic acid metabolism [6]. This scaffold gained prominence through natural products like batzelladine alkaloids, which contain dihydropyrimidine cores (structurally related to pyridinones) and exhibit potent anti-HIV activity by inhibiting viral gp120-CD4 binding [6]. Synthetic derivatives such as monastrol demonstrated the scaffold’s druggability, acting as specific inhibitors of mitotic kinesin Eg5, with subsequent analogues showing 30-fold potency improvements in cancer cell lines [6].
The integration of carboxamide functionality at the pyridinone 3-position significantly expanded the scaffold’s pharmacological utility. Carboxamide derivatives exhibit enhanced target engagement through dual hydrogen-bonding interactions, mimicking peptide bonds in protein-protein interfaces. This property proved invaluable in kinase inhibitor development, exemplified by BMS-777607—a 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivative that achieved complete tumor stasis in Met-dependent xenografts via selective kinase inhibition [5]. The structural progression toward 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide represents a strategic optimization where fluorine incorporation addresses limitations of earlier analogues, particularly regarding metabolic stability and membrane permeability.
Table 1: Evolution of Pyridinone-Based Drug Candidates
Compound | Key Structural Features | Therapeutic Application | Reference |
---|---|---|---|
Monastrol | 3,4-Dihydropyrimidin-2(1H)-one | Mitotic kinesin Eg5 inhibitor | [6] |
BILN-2061 | Macrocyclic tripeptide with pyridinone | HCV NS3 protease inhibitor | [3] |
BMS-777607 | 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | c-Met kinase inhibitor | [5] |
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide | Fluorine at C5, carboxamide at C3 | Multipurpose kinase modulation | (This review) |
Fluorine’s strategic incorporation into drug scaffolds constitutes a cornerstone of modern medicinal chemistry, with approximately 30% of FDA-approved small molecules containing fluorine. The 5-fluoro substituent in pyridinone derivatives exerts multifaceted effects on physicochemical and pharmacokinetic properties:
Metabolic Stabilization: Fluorine’s high electronegativity (3.98 Pauling scale) creates strong C-F bonds (∼485 kJ/mol) that resist oxidative metabolism, particularly against cytochrome P450 enzymes. This reduces first-pass clearance and extends plasma half-lives [3]. In pyridinones, C5 fluorination blocks electrophilic positions susceptible to CYP-mediated oxidation, as demonstrated by fluorinated thrombin inhibitors showing 5-fold potency enhancements over non-fluorinated analogues due to reduced metabolic degradation [3].
Enhanced Membrane Permeability: Fluorine’s lipophilicity (Hansch π parameter: 0.14) provides a delicate balance between aqueous solubility and cellular uptake. Fluorinated quinolone antibiotics like 5-fluoro derivatives achieve superior bacterial intracellular accumulation compared to non-fluorinated counterparts [3]. This property is critical for kinase inhibitors targeting intracellular ATP-binding sites.
Electronic Modulation: The inductive effect of fluorine alters pKa distributions and dipole moments, optimizing electrostatic complementarity with target proteins. X-ray crystallography of fluorinated thrombin inhibitors revealed fluorine’s participation in orthogonal interactions with backbone carbonyls (distance: 3.5 Å, angle: 96°), contributing to 67-fold selectivity over trypsin [3]. Similarly, 5-fluorination in pyridinone carboxamides may influence the lactam-carboxamide tautomeric equilibrium, thereby modulating hydrogen-bond donation capacity toward kinase hinge regions.
Table 2: Comparative Effects of Fluorination on Drug Properties
Parameter | Non-Fluorinated Analogues | 5-Fluorinated Analogues | Pharmacological Impact |
---|---|---|---|
Metabolic Half-life | Short (<2h in rodents) | Extended (>4h in rodents) | Reduced dosing frequency |
Membrane Permeability (LogP) | Moderate (1.5–2.0) | Optimized (1.8–2.3) | Improved cellular penetration |
Target Binding Affinity | IC50: 100–500 nM | IC50: 10–50 nM | Enhanced potency and selectivity |
The convergence of three pharmacophoric elements—fluorine at C5, lactam at N1-C2, and carboxamide at C3—creates a synergistic configuration with unique molecular recognition properties. Quantum mechanical analyses reveal that fluorine’s electron-withdrawing effect polarizes the pyridinone ring, increasing the lactam N-H acidity (predicted pKa shift: ∼0.5 units) and strengthening key hydrogen bonds with kinase hinge regions [3] . This polarization simultaneously enhances the carboxamide’s hydrogen-bond accepting capacity at the carbonyl oxygen.
The scaffold’s planar conformation facilitates deep binding pocket penetration, as observed in c-Met kinase complexes where analogous carboxamides form bidentate hydrogen bonds with Met1160 backbone atoms [5]. Furthermore, the 5-fluoro substituent occupies a small hydrophobic subpocket that typically accommodates alanine methyl groups in ATP-binding sites, providing van der Waals contacts contributing ∼1.5 kcal/mol to binding free energy [7].
Comparative molecular field analysis (CoMFA) with non-fluorinated carboxamide analogues demonstrates fluorine’s role in reducing polar surface area (PSA) without compromising solubility. The 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide core maintains a moderate PSA (∼80 Ų) and calculated LogP (cLogP: 0.3–1.0), adhering to Lipinski’s guidelines for oral bioavailability . This balance enables efficient tissue penetration while retaining sufficient aqueous solubility (>50 μg/mL predicted) for gastrointestinal absorption.
The structural uniqueness is further evidenced by synthetic versatility: the carboxamide serves as a hydrogen-bonding anchor, while the C5 position accommodates diverse fluoroalkyl/fluoroaryl substituents for tailored target engagement. This adaptability positions the scaffold as a "molecular chameleon" capable of addressing diverse therapeutic targets—from kinase inhibition to GPCR modulation—through rational substituent optimization.
Table 3: Key Structural Features and Their Functional Roles
Structural Element | Molecular Properties | Biological Function |
---|---|---|
5-Fluoro Substituent | High electronegativity (χ=3.98), small atomic radius (1.47 Å) | Metabolic stabilization, hydrophobic pocket filling, dipole modulation |
2-Oxo-1,2-dihydropyridine | Planar conjugated system, lactam tautomerism | Base mimicry, hinge region hydrogen bonding |
C3-Carboxamide | Bidentate H-bond donor/acceptor, moderate polarity | Target engagement specificity, solubility modulation |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0